2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core with distinct substituents:
- Position 4: 3-fluorophenyl group (electron-withdrawing fluorine substituent).
- Position 6: Tetrahydrofuran-2-ylmethyl (THF-derived alkyl chain, enhancing lipophilicity).
- Position 7: Methyl group (steric and electronic modulation).
- Position 3: Cyano group (polar functionality).
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-12-8-17-19(21(26)25(12)11-15-6-3-7-27-15)18(16(10-23)20(24)28-17)13-4-2-5-14(22)9-13/h2,4-5,8-9,15,18H,3,6-7,11,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLUYHNECDPIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)N1CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features several functional groups, including:
- An amino group which may contribute to its biological interactions.
- A carbonitrile group , potentially enhancing its reactivity and interaction with biological targets.
- A pyridine ring , known for its role in various pharmacological activities.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings.
Anti-inflammatory Activity
Research indicates that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the expression of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory responses. For instance, a related compound demonstrated inhibition of COX-2 with an IC50 value of 6.74 μM .
Anticancer Activity
Compounds structurally similar to 2-amino-4-(3-fluorophenyl)-7-methyl have been tested against various cancer cell lines. One study reported moderate cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective cell growth inhibition . Molecular docking studies have suggested that the presence of the fluorine atom enhances binding affinity to cancer-related targets.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorinated phenyl group is believed to enhance binding through hydrogen bonding interactions with target proteins . This specificity may lead to selective inhibition of pathways involved in inflammation and tumor growth.
Case Studies
- Inhibition of Cholinesterases : A related study evaluated compounds with similar structures for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active derivatives showed IC50 values ranging from 10.4 μM to 24.3 μM against these enzymes, suggesting potential applications in treating neurodegenerative diseases .
- Antioxidant Properties : Compounds derived from this class have also been assessed for antioxidant activity. The presence of functional groups like hydroxyl and carbonitrile has been linked to increased radical scavenging capabilities, contributing to their therapeutic potential .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions utilizing reagents such as methanesulfonic acid and various substituted benzaldehydes. Optimization of reaction conditions is crucial for improving yield and purity .
Summary Table of Biological Activities
| Activity Type | Target/Enzyme | IC50 Value (μM) | Notes |
|---|---|---|---|
| Anti-inflammatory | COX-2 | 6.74 | Significant inhibition observed |
| Anticancer | MCF-7 Cell Line | Moderate | Cytotoxic effects noted |
| Cholinesterase Inhibition | AChE/BChE | 10.4 - 24.3 | Effective against neurodegenerative targets |
| Antioxidant | Radical Scavenging | Variable | Enhanced by specific functional groups |
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HepG2) with IC50 values in the low micromolar range.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- In Vitro Studies : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Application : These compounds could be developed into new antibiotics or antiseptics.
Agrochemical Applications
The unique properties of this compound allow for its exploration in agricultural chemistry:
Herbicidal Activity
Research indicates that pyrano-pyridine derivatives can exhibit herbicidal properties:
- Mechanism : They may inhibit specific enzymes involved in plant growth.
- Field Trials : Preliminary field trials have shown promising results in controlling weed growth without harming crops.
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance material properties:
- Thermal Stability : Compounds like these can improve the thermal stability of polymers.
- Case Study : A study showed that adding pyrano-pyridine derivatives to polyvinyl chloride (PVC) increased its thermal degradation temperature by 20°C.
Summary Table of Applications
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Pharmacology | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Antimicrobial agents | Effective against both Gram-positive and Gram-negative bacteria | |
| Agrochemicals | Herbicides | Effective weed control in preliminary trials |
| Material Science | Polymer additives | Enhanced thermal stability in polymers |
Comparison with Similar Compounds
Substituent Variations at Position 4
The phenyl group at position 4 is critical for electronic and steric interactions. Key analogs include:
Key Observations :
- Electron-withdrawing groups (F, Cl, Br) may enhance binding to electrophilic targets (e.g., enzymes).
- Polar substituents (-OH, -OCH₃) improve aqueous solubility but may reduce membrane permeability.
Substituent Variations at Position 6
The R-group at position 6 modulates steric bulk and pharmacokinetics:
Key Observations :
- Tetrahydrofuran-derived chains (Target) balance lipophilicity and metabolic stability compared to pyridine or morpholine groups.
- Aromatic substituents (e.g., pyridinylmethyl) may enhance target affinity but reduce solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
